molecular formula C19H21NO4 B2792592 N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,4-DIMETHYLPHENOXY)BUTANAMIDE CAS No. 496036-02-3

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,4-DIMETHYLPHENOXY)BUTANAMIDE

Cat. No.: B2792592
CAS No.: 496036-02-3
M. Wt: 327.38
InChI Key: QMQZDBJEELVYRZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,4-DIMETHYLPHENOXY)BUTANAMIDE is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,4-DIMETHYLPHENOXY)BUTANAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through a series of reactions involving the appropriate butanoic acid derivative and amine.

    Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached via an etherification reaction using the corresponding phenol and an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods would depend on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,4-DIMETHYLPHENOXY)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,4-DIMETHYLPHENOXY)BUTANAMIDE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,4-DIMETHYLPHENOXY)BUTANAMIDE: can be compared with other amides containing benzodioxole or dimethylphenoxy groups.

    N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butylamine: Similar structure but with an amine group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-5-7-16(14(2)10-13)22-9-3-4-19(21)20-15-6-8-17-18(11-15)24-12-23-17/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZDBJEELVYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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